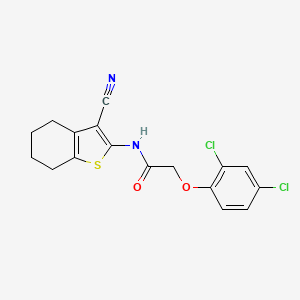

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c18-10-5-6-14(13(19)7-10)23-9-16(22)21-17-12(8-20)11-3-1-2-4-15(11)24-17/h5-7H,1-4,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLMYBPYPFWOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core and a dichlorophenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 388.3 g/mol. The presence of the cyano group and the dichlorophenoxy substituent plays a crucial role in its biological activity.

Inhibition of JNK Kinases

This compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases. These kinases are involved in various cellular processes including apoptosis and inflammation. The compound exhibits selectivity against JNK1, p38alpha, and ERK2 kinases, which is significant for reducing off-target effects in therapeutic applications.

Research indicates that the compound binds to the ATP-binding site of JNK kinases with high affinity. Notably, studies have reported that it has a pIC50 value of 6.5 for JNK2 and 6.7 for JNK3, indicating strong inhibitory potency .

Biological Activity Data

| Biological Activity | JNK Inhibition (pIC50) | Selectivity |

|---|---|---|

| JNK2 | 6.5 | Selective over JNK1 |

| JNK3 | 6.7 | Selective over p38alpha and ERK2 |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits JNK activity in cellular models. These studies suggest that the compound can modulate pathways involved in inflammatory responses and cell survival .

- Molecular Docking Studies : Computational docking studies have provided insights into the binding interactions between the compound and JNK kinases. The cyano group forms hydrogen bonds with residues in the hinge region of the ATP-binding site, which stabilizes the binding conformation .

- Potential Therapeutic Applications : Given its mechanism of action as a selective JNK inhibitor, this compound has potential applications in treating diseases characterized by excessive inflammation or inappropriate apoptosis signaling, such as neurodegenerative diseases and certain cancers .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide exhibit significant antimicrobial properties. A study evaluating various substituted thiophene derivatives found that certain compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies using molecular docking techniques revealed that it could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, it has shown effectiveness against estrogen receptor-positive breast cancer cells .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the integrity and purity of the synthesized compounds .

Case Study: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiophene derivatives, this compound was evaluated alongside known antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain bacterial strains, highlighting its potential as a new antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

A molecular docking study assessed the binding affinity of this compound to 5-lipoxygenase targets. The findings suggested a strong interaction between the compound and the enzyme active site, providing insights into its mechanism of action as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophene moiety undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions. For example:

-

Oxidation to sulfone : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 50–80°C yields the corresponding sulfone derivative.

-

Selectivity : The electron-withdrawing cyano group adjacent to the sulfur atom enhances oxidation susceptibility.

Key Reaction Pathway :

Nucleophilic Substitution

The 2,4-dichlorophenoxy group participates in nucleophilic aromatic substitution (NAS) due to the electron-deficient aromatic ring :

The acetamide NH group can also act as a nucleophile, reacting with electrophiles like alkyl halides .

Hydrolysis Reactions

The cyano group (-CN) hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts -CN to -COOH.

-

Basic hydrolysis : NaOH/H₂O₂ yields a carboxamide intermediate.

Example :

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Formation of benzothiophene core : Cyclocondensation of 2-aminothiophene derivatives with chloroacetyl chloride .

-

Coupling with dichlorophenoxy group : Nucleophilic substitution between 2,4-dichlorophenol and chloroacetamide intermediates under basic conditions .

Key Reagents :

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming polycyclic byproducts.

-

Photodegradation : UV exposure induces cleavage of the dichlorophenoxy group, generating chlorinated radicals .

Biological Interactions

While not a direct chemical reaction, metabolic studies on analogous compounds reveal:

-

CYP450 inhibition : The dichlorophenoxy group may inhibit CYP1A2 and CYP2C9 enzymes, altering pharmacokinetics .

-

Glucuronidation : Acetamide linkage undergoes phase II metabolism in hepatic systems .

Comparative Reactivity

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Benzothiophene core | Oxidation, electrophilic substitution | Sulfoxidation, halogenation |

| 2,4-Dichlorophenoxy | Nucleophilic substitution | Amine/thiol adducts |

| Cyano group | Hydrolysis, reduction | Carboxylic acid, amine derivatives |

| Acetamide linkage | Acylation, hydrolysis | Peptide coupling, deamidation |

Q & A

Q. How can AI enhance process simulation for scale-up synthesis?

- Methodological Answer : Train machine learning models on historical reaction data (yield, purity, conditions) to predict optimal parameters. Integrate with COMSOL Multiphysics for fluid dynamics and heat transfer simulations in reactor design. Autonomous labs with real-time AI adjustments are emerging for end-to-end automation .

Q. What role does crystallography play in understanding molecular interactions in solid-state forms?

- Methodological Answer : Analyze hydrogen-bonding networks and π-π stacking via X-ray diffraction. For polymorph screening, use solvent-mediated crystallization under controlled humidity. Pair with DFT calculations to correlate crystal packing with thermodynamic stability .

Contradiction Resolution

Q. How to address discrepancies in reported biological activity across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.